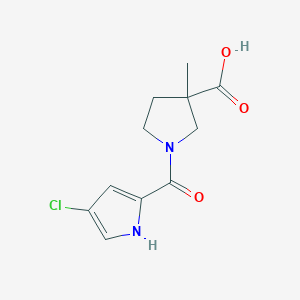![molecular formula C7H7BClNO2 B14895219 5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol is a heterocyclic compound that contains both boron and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Formation of the Benzoxaborole Core: This step involves the reaction of a suitable boronic acid derivative with an appropriate ortho-substituted phenol under acidic conditions to form the benzoxaborole core.
Amination and Chlorination: The introduction of the amino and chloro groups can be achieved through nucleophilic substitution reactions. For example, the amino group can be introduced using an amination reagent such as ammonia or an amine, while the chloro group can be introduced using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical properties.
Biology: It is used in biological studies to understand its interactions with various biomolecules.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Industry: It is used in the synthesis of other complex molecules and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-7-chlorobenzo[d]oxazole: Similar in structure but lacks the boron atom.
5-Amino-7-chlorobenzo[c][1,2,5]oxadiazole: Contains an additional nitrogen atom in the ring.
5-Amino-7-chlorobenzo[c][1,2,5]thiadiazole: Contains a sulfur atom instead of boron.
Uniqueness
5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields where boron chemistry is advantageous.
Properties
Molecular Formula |
C7H7BClNO2 |
|---|---|
Molecular Weight |
183.40 g/mol |
IUPAC Name |
7-chloro-1-hydroxy-3H-2,1-benzoxaborol-5-amine |
InChI |
InChI=1S/C7H7BClNO2/c9-6-2-5(10)1-4-3-12-8(11)7(4)6/h1-2,11H,3,10H2 |
InChI Key |
VSXOJHKQDBYFMI-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


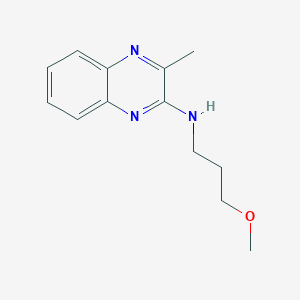

![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)


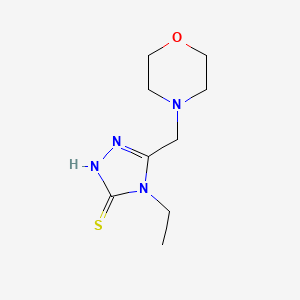

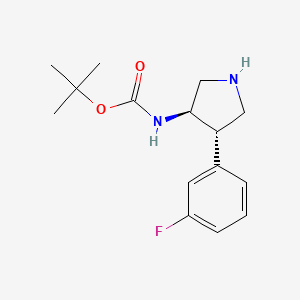
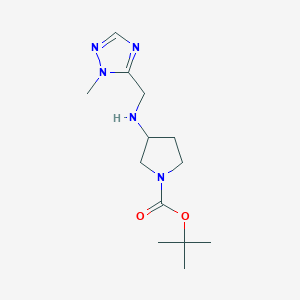

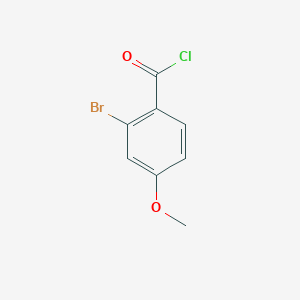
![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
